3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone
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Overview
Description
3-methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone is a member of dibenzofurans.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes: Some studies focus on synthesizing similar compounds, exploring their potential as building blocks in chemical reactions. For example, Charanraj et al. (2018) discussed the use of 4,4-Dimethoxy-2-butanone in synthesizing various aromatic compounds, highlighting its utility as a dielectrophilic building block (Charanraj et al., 2018).
- Reactivity and Applications: Studies like Ning et al. (2018) investigate the reactivity of similar compounds, providing insights into potential applications in organic synthesis (Ning et al., 2018).
Biological Activities and Applications
- Antibacterial and Anti-inflammatory Properties: Research by Shou et al. (2012) on dibenzofurans similar to the compound found potent antibacterial activity against several Gram-positive strains and anti-inflammatory properties, suggesting potential medicinal applications (Shou et al., 2012).
Properties
Molecular Formula |
C24H28O7 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methylbutanoyl)dibenzofuran-4-yl]butan-1-one |
InChI |
InChI=1S/C24H28O7/c1-9(2)7-13(25)15-19(27)11(5)21(29)17-18-22(30)12(6)20(28)16(14(26)8-10(3)4)24(18)31-23(15)17/h9-10,27-30H,7-8H2,1-6H3 |
InChI Key |
DEUFHKWBUJBCRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1O)C(=O)CC(C)C)OC3=C2C(=C(C(=C3C(=O)CC(C)C)O)C)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C(=O)CC(C)C)OC3=C2C(=C(C(=C3C(=O)CC(C)C)O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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